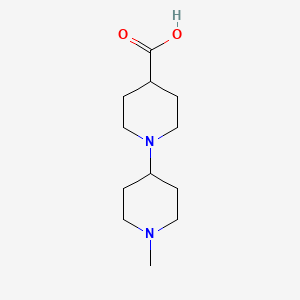

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVCBMNRXWHOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249293 | |

| Record name | 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349534-98-1 | |

| Record name | 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349534-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Introduction and Strategic Overview

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid is a unique bifunctional molecule featuring two distinct piperidine rings linked by a tertiary amine bridge. This structure presents it as a valuable scaffold and building block in medicinal chemistry and drug development, particularly in the design of novel ligands for various biological targets. Its synthesis, while seemingly straightforward, requires a nuanced understanding of reaction mechanisms to ensure high yield and purity.

This guide provides a comprehensive protocol for the synthesis of this target compound, grounded in the principles of modern organic chemistry. We will focus on the most efficient and reliable synthetic route: a direct one-pot reductive amination reaction. This strategy is selected for its high atom economy, operational simplicity, and the ready availability of the starting materials. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying rationale, enabling researchers to adapt and troubleshoot the protocol effectively.

Pillar 1: Mechanistic Rationale and Causality

The core of this synthesis is the formation of a carbon-nitrogen bond between two piperidine-based precursors: 1-methyl-4-piperidone and piperidine-4-carboxylic acid (also known as isonipecotic acid)[1][2]. The reductive amination pathway is the most logical choice for this transformation.

The reaction proceeds in two discrete, yet concurrent, mechanistic stages within a single pot:

-

Iminium Ion Formation: The synthesis is initiated by the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the carbonyl carbon of 1-methyl-4-piperidone. This is typically catalyzed by a mild acid (e.g., acetic acid), which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The resulting hemiaminal intermediate rapidly dehydrates to form a tertiary iminium ion. This electrophilic intermediate is the key species that will be reduced.

-

Hydride Reduction: A selective reducing agent is introduced to deliver a hydride (H⁻) to the electrophilic carbon of the iminium ion. This step quenches the intermediate and forms the desired stable C-N bond, yielding the final tertiary amine product.

Critical Experimental Choice: The Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone (1-methyl-4-piperidone).

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for this protocol.[3] Its reduced reactivity compared to other borohydrides (like NaBH₄) stems from the electron-withdrawing effect of the three acetate groups. This steric bulk and electronic profile make it highly selective for the reduction of protonated imines (iminium ions) over ketones or aldehydes.[3] It performs optimally in slightly acidic conditions, which conveniently also favors the formation of the iminium ion intermediate.

-

Alternative Reagents: While other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C) can be used, they present challenges.[3] NaBH₃CN is highly toxic, and catalytic hydrogenation may require specialized high-pressure equipment and can be sensitive to catalyst poisoning.

The overall synthetic transformation is depicted below.

Figure 1: Overall reaction scheme for the synthesis.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and definitive final characterization.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Piperidine-4-carboxylic acid | 129.16 | 1.29 g | 10.0 | Starting Material |

| 1-Methyl-4-piperidone | 113.16 | 1.24 g | 11.0 | Starting Material (1.1 eq) |

| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 | Reducing Agent (1.5 eq) |

| Glacial Acetic Acid | 60.05 | ~0.1 mL | ~1.7 | Catalyst |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous Solvent |

| Saturated NaHCO₃ solution | - | ~50 mL | - | For work-up |

| Brine | - | ~30 mL | - | For work-up |

| Anhydrous MgSO₄ | - | As needed | - | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir to suspend the solid.

-

Addition of Reactants: Add 1-methyl-4-piperidone (1.24 g, 11.0 mmol, 1.1 eq) followed by glacial acetic acid (~0.1 mL) to the suspension. Stir the mixture at room temperature for 30 minutes. The suspension may not fully dissolve at this stage.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the flask. Note: This may cause some effervescence. Ensure the flask is vented.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of 10% Methanol in DCM with 1% triethylamine is effective. The product should be a new, more polar spot. For LC-MS, monitor for the disappearance of starting materials and the appearance of a new peak with the expected mass (m/z = 227.17 [M+H]⁺).

-

Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. The product is zwitterionic and may have significant water solubility. Extract the aqueous layer with dichloromethane (3 x 50 mL). To improve recovery, the pH of the aqueous layer can be adjusted to ~7 before extraction.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an off-white solid or viscous oil, can be purified by precipitation. Dissolve the crude material in a minimal amount of hot methanol or isopropanol and allow it to cool slowly. Alternatively, adding a less polar solvent like diethyl ether or ethyl acetate can induce precipitation. Collect the resulting solid by vacuum filtration and dry under high vacuum.

Figure 2: Experimental workflow diagram.

Pillar 3: Authoritative Grounding and Characterization

The identity and purity of the synthesized 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid must be unequivocally confirmed by standard analytical techniques.

Expected Analytical Data

-

Mass Spectrometry (ESI+): Calculated for C₁₂H₂₂N₂O₂: 226.17. Found: m/z = 227.17 [M+H]⁺.

-

¹H NMR (400 MHz, D₂O): Chemical shifts (δ) are approximate. Protons on the two piperidine rings will appear as complex multiplets.

-

δ 3.5-3.7 (m, ~4H, axial/equatorial CH₂ adjacent to N)

-

δ 2.9-3.2 (m, ~5H, includes N-CH₃ singlet and other CH/CH₂)

-

δ 2.2-2.5 (m, ~4H)

-

δ 1.8-2.1 (m, ~4H)

-

The carboxylic acid proton may not be visible in D₂O.

-

-

¹³C NMR (100 MHz, D₂O):

-

δ ~180.0 (C=O, carboxylic acid)

-

δ ~60-65 (CH carbon at the junction)

-

δ ~50-55 (CH₂ carbons adjacent to N)

-

δ ~42.5 (N-CH₃)

-

δ ~25-40 (Remaining CH₂ carbons)

-

Spectroscopic data for the final compound can be compared against reference spectra available in databases like SpectraBase to confirm its identity.[4][5]

Safety and Handling Considerations

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride (STAB): Is a moisture-sensitive reagent. It will react with water to release hydrogen gas. Handle in a dry environment and quench carefully.

-

1-Methyl-4-piperidone: Is a corrosive liquid. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This comprehensive guide provides a robust and well-rationalized protocol for the synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. By understanding the causality behind each step, researchers are well-equipped to execute this synthesis successfully and adapt it for related molecular targets.

References

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from PrepChem.com. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylpiperidine-4-carboxylic acid. PubChem Compound Database. Retrieved from PubChem. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem Compound Database. Retrieved from PubChem. URL: [Link]

- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213.

-

ResearchGate. (n.d.). Alkylation Strategy on piperidine-4-carboxylate. Retrieved from ResearchGate. URL: [Link]

-

Wiley. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. SpectraBase. Retrieved from SpectraBase. URL: [Link]

-

Wiley. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from SpectraBase. URL: [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from Google Patents.

-

National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3485. URL: [Link]

-

ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from ResearchGate. URL: [Link]

- Matassini, C., Clemente, F., & Wrodnigg, T. M. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(3), 283-305.

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved from ResearchGate. URL: [Link]

-

PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from PrepChem.com. URL: [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from Wikipedia. URL: [Link]

-

Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from Lirias. URL: [Link]

-

Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from Sciencemadness.org. URL: [Link]

-

Total Organic Synthesis. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. URL: [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from ResearchGate. URL: [Link]

-

Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Retrieved from ResearchGate. URL: [Link]

-

LSU Scholarly Repository. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. Retrieved from LSU. URL: [Link]

-

Royal Society of Chemistry. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. URL: [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Foreword for the Research Professional

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful therapeutic candidates are built. These intrinsic characteristics govern a compound's behavior from formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a molecule of interest within contemporary medicinal chemistry.

This document is structured not as a rigid report, but as a practical guide for the discerning researcher. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing detailed, field-proven protocols for the determination of key parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data. Every claim and protocol is grounded in authoritative scientific principles, supported by in-text citations and a comprehensive reference list for further exploration.

Molecular Identity and Structural Elucidation

Before delving into its physicochemical properties, it is imperative to establish the unequivocal identity of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid | |

| Molecular Formula | C12H22N2O2 | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| Exact Mass | 226.168128 g/mol | [1] |

| CAS Number | Not available for the free acid. The hydrochloride salt is 71985-80-3. | |

| SMILES | C1(CCN(CC1)C)N1CCC(C(O)=O)CC1 | [1] |

| InChIKey | MVVCBMNRXWHOBD-UHFFFAOYSA-N | [1] |

While spectral data for the parent compound is not extensively published, a computed 13C NMR spectrum is available, which can serve as a preliminary reference.[1][2] For unambiguous structural confirmation, a full suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is recommended upon synthesis or acquisition of the compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH.[3] For 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, the presence of both a carboxylic acid (acidic) and two tertiary amines (basic) suggests it is a zwitterionic compound with multiple pKa values. Understanding these values is paramount for predicting its solubility, absorption, and interaction with biological targets.[3]

Experimental Determination of pKa: A Potentiometric Titration Protocol

Potentiometric titration remains a precise and straightforward method for pKa determination.[4][5][6][7] The protocol involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) and a standardized 0.1 M solution of sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

-

Accurately weigh approximately 5-10 mg of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water containing 0.15 M KCl. A co-solvent like methanol may be used if aqueous solubility is limited.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

To determine the pKa of the tertiary amine groups, titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

To determine the pKa of the carboxylic acid group, subsequently titrate the solution with the standardized 0.1 M NaOH, again recording the pH after each incremental addition.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The equivalence points can be identified as the points of maximum slope on the titration curve (or the peaks in the first derivative plot).

-

The pKa values correspond to the pH at the half-equivalence points.[7] For a diprotic base titration with a strong acid, the pKa values of the conjugate acids are determined at the half-equivalence points. Similarly, for the titration of the carboxylic acid with a strong base, the pKa is the pH at the half-equivalence point.

-

Lipophilicity (LogP and LogD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[8] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the logarithm of the distribution coefficient (LogD) at a specific pH for all species (neutral and ionized).[9][10]

Computational Prediction of LogP

In the early stages of drug discovery, computational models provide a rapid assessment of lipophilicity. For 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a predicted XLogP3 value is available, though it should be noted that this is a theoretical calculation.

Table 2: Predicted Lipophilicity

| Parameter | Predicted Value | Method | Source |

| XLogP3 | -2.0 | Computational | [11] |

A negative LogP value suggests that the compound is predominantly hydrophilic.[12]

Experimental Determination of LogD: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP and LogD.[9] It involves partitioning the compound between two immiscible liquids, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase.

Experimental Workflow for LogD Determination

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation:

-

Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance).

-

Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together overnight and then allowing the phases to separate.

-

Prepare a stock solution of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid in the pre-saturated aqueous buffer.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol.

-

Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the LogD value using the formula: LogD = log (Concentration in n-octanol / Concentration in aqueous buffer).

-

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[13][14] It is essential to distinguish between kinetic and thermodynamic solubility.[15][16] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, begins to precipitate. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated aqueous solution.[15]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is also the definitive technique for determining thermodynamic solubility.[13]

Experimental Workflow for Thermodynamic Solubility

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. ijirss.com [ijirss.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to log P and log D in drug development [pion-inc.com]

- 9. enamine.net [enamine.net]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. rheolution.com [rheolution.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to 1-Methylpiperidine-4-carboxylic Acid: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-methylpiperidine-4-carboxylic acid, a pivotal building block in medicinal chemistry and pharmaceutical development. While the initial query referenced a more complex derivative, 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, publicly available scientific literature and chemical databases do not readily provide information on this specific molecule, suggesting it may be a novel or less-characterized compound. This guide, therefore, focuses on the core, well-documented molecule, 1-methylpiperidine-4-carboxylic acid, to provide a robust and scientifically grounded resource.

Introduction and Chemical Identity

1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a derivative of piperidine, a ubiquitous saturated heterocycle in numerous natural products and synthetic pharmaceuticals.[1][2] Its structure, featuring a carboxylic acid group at the 4-position and a methyl group on the piperidine nitrogen, makes it a valuable synthon for introducing the N-methylpiperidine moiety into larger molecules.

The hydrochloride salt of this compound is also commonly used in synthesis due to its enhanced stability and solubility.[3]

Table 1: Chemical Identifiers and Properties

| Property | 1-Methylpiperidine-4-carboxylic acid | 1-Methylpiperidine-4-carboxylic acid hydrochloride |

| CAS Number | 68947-43-3[1][2] | 71985-80-3, 71235-92-2[4][5][6] |

| Molecular Formula | C7H13NO2[1][2] | C7H14ClNO2[4][5][6] |

| Molecular Weight | 143.19 g/mol [1] | 179.65 g/mol [4] |

| Synonyms | N-Methylisonipecotic acid, 4-Carboxy-N-methylpiperidine[1][2] | 1-methylisonipecotic acid hydrochloride[6] |

| Storage | 2-8°C Refrigerator[1] | Room Temperature |

Synthesis of 1-Methylpiperidine-4-carboxylic Acid and its Hydrochloride Salt

The primary synthetic route to 1-methylpiperidine-4-carboxylic acid involves the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid). A common and efficient method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

A representative procedure for the synthesis of the hydrochloride salt is as follows:[7]

Experimental Protocol:

-

Reaction Setup: Charge a reaction vessel with isonipecotic acid, a palladium catalyst, and purified water.

-

Heating: Heat the mixture to 90-95 °C.

-

Reagent Addition: Add formic acid and formaldehyde to the heated mixture.

-

Cooling and Filtration: Cool the reaction mixture to 20-30 °C and filter to remove the catalyst.

-

Workup: Wash the filter cake with purified water and combine the filtrates.

-

Concentration: Concentrate the combined filtrates.

-

Crystallization and Isolation: Adjust the temperature to 65-75 °C, check the water content, and then cool to 20-25 °C to induce crystallization. Stir for 1-2 hours.

-

Final Product: Filter the reaction mixture, wash the filter cake with acetonitrile, and dry the product.

Causality of Experimental Choices:

-

Eschweiler-Clarke Reaction: This method is chosen for its high yield and the use of readily available and inexpensive reagents. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.

-

Palladium Catalyst: While not explicitly detailed in the provided source for this specific synthesis, palladium on carbon is often used in reductive amination reactions to facilitate the reduction step.

-

Temperature Control: The initial heating is necessary to drive the reaction to completion, while the subsequent cooling steps are crucial for controlled crystallization and isolation of the product.

-

Solvent Choice: Acetonitrile is used for washing the final product as it is a good solvent for impurities but has lower solubility for the desired hydrochloride salt, thus minimizing product loss.

Caption: Synthesis workflow for 1-methylpiperidine-4-carboxylic acid hydrochloride.

Applications in Research and Drug Development

1-Methylpiperidine-4-carboxylic acid and its derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common feature in many biologically active compounds.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is often incorporated into larger molecules to modulate their physicochemical properties, such as solubility and basicity, which can in turn affect their pharmacokinetic and pharmacodynamic profiles. While specific examples for 1-methylpiperidine-4-carboxylic acid are not detailed in the provided search results, related piperidine carboxylic acid derivatives are known precursors for analgesics, anti-inflammatory drugs, and psychoactive agents.[3][8]

Role in Neuroscience Research

Piperidine-based structures are of significant interest in neuroscience. The parent compound, isonipecotic acid, is a GABA-A receptor partial agonist.[9] While the pharmacological activity of 1-methylpiperidine-4-carboxylic acid itself is not well-documented in the provided results, its structural similarity suggests that its derivatives could be explored for their potential effects on neurotransmitter systems.[3]

Use in the Development of Novel Therapeutics

The versatility of the piperidine ring allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, piperidine derivatives have been investigated as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a target for new tuberculosis therapies.[10]

Analytical Characterization

The identity and purity of 1-methylpiperidine-4-carboxylic acid and its salts are typically confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Method | Purpose | Typical Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H and 13C NMR spectra would show characteristic peaks for the methyl group, the piperidine ring protons, and the carboxylic acid proton.[10] |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule.[10] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicates a high degree of purity. Different column and mobile phase combinations can be used for optimal separation.[10] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and C-N bonds would be expected. |

| Melting Point (Mp) | Purity assessment and identification. | A sharp melting point range is indicative of a pure compound. For the hydrochloride salt, a melting point of 234-235 °C has been reported.[4] |

Self-Validating System in Protocols:

The combination of these analytical methods provides a self-validating system for the identity and purity of the synthesized compound. For instance, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. Any significant impurities would be detected by HPLC and would also likely be visible in the NMR spectrum.

Safety and Handling

1-Methylpiperidine-4-carboxylic acid and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: The compound is harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

1-Methylpiperidine-4-carboxylic acid is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. While the initially queried, more complex derivative remains uncharacterized in the public domain, the foundational knowledge of 1-methylpiperidine-4-carboxylic acid provides a strong basis for future research and development in this area.

References

-

1-Methylpiperidine-4-carboxylic acid hydrochloride. Oakwood Chemical. [Link]

-

CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid. Pharmaffiliates. [Link]

-

1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. PubChem - NIH. [Link]

-

4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043. PubChem - NIH. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central - NIH. [Link]

-

Isonipecotic acid. Wikipedia. [Link]

-

1-Pyridine-4-yl-piperidine-4-carboxylic acid. CD Bioparticles. [Link]

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Methylpiperidine-4-carboxylic acid hydrochloride [oakwoodchemical.com]

- 5. 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE | 71235-92-2 [amp.chemicalbook.com]

- 6. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticipated Biological Activity of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid represents a unique, yet currently uncharacterized, amalgamation of two well-established pharmacophoric motifs: the 1-methylpiperidine moiety and the piperidine-4-carboxylic acid scaffold. While direct biological data for this specific molecule is not present in the public domain, a comprehensive analysis of its structural components and related analogs allows for the formulation of a robust hypothesis regarding its potential biological activities and therapeutic applications. This guide is intended to serve as a foundational document for researchers, providing a scientifically-grounded rationale for the synthesis and investigation of this promising compound. We will delve into a proposed synthetic pathway, predict its pharmacological profile based on structure-activity relationships of similar molecules, and outline a detailed experimental workflow to elucidate its biological function.

Proposed Synthesis: A Rational Approach to Novelty

The synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid can be logically approached through a reductive amination strategy, a versatile and widely employed method for the formation of carbon-nitrogen bonds.[1] This approach leverages commercially available or readily synthesizable starting materials.

Synthetic Scheme

A plausible and efficient synthetic route is outlined below:

Caption: Proposed synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid.

Step-by-Step Experimental Protocol

-

Reductive Amination:

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethyl isonipecotate (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is then added portion-wise. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the ester functionality.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude ester intermediate. Purification can be achieved via column chromatography.

-

-

Hydrolysis:

-

The purified ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An excess of lithium hydroxide (LiOH) (2-3 eq) is added, and the mixture is stirred at room temperature or gently heated to facilitate the saponification of the ester.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Once the hydrolysis is complete, the reaction mixture is acidified to a pH of approximately 6-7 with a dilute acid (e.g., 1N HCl). This will protonate the carboxylate to form the desired carboxylic acid.

-

The product can then be extracted with a suitable organic solvent, or if it precipitates, it can be collected by filtration. The final product should be thoroughly dried and characterized by NMR and mass spectrometry.

-

Predicted Pharmacological Profile: An Evidence-Based Hypothesis

The biological activity of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid can be inferred by examining the known pharmacology of its constituent fragments and the broader class of 1,4'-bipiperidine derivatives.

The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: Certain piperidine derivatives have shown efficacy against various bacterial and fungal strains.[3]

-

Antineoplastic Properties: Some compounds containing the piperidine moiety have demonstrated cytotoxic effects against cancer cell lines.[3]

-

Antiviral Activity: The 1,4-disubstituted piperidine scaffold has been a key feature in the development of HIV-1 entry inhibitors targeting the CCR5 receptor.[4]

-

Antimalarial Effects: Derivatives of 4-aminopiperidine have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[5]

The Role of the N-Substituted Piperidine-4-carboxylic Acid Moiety

The presence of a carboxylic acid group on the piperidine ring is a key feature that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-substituted piperidine-4-carboxylic acid derivatives have been specifically investigated as inhibitors of steroid-5alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[6] The nature of the N-substituent plays a critical role in determining the inhibitory potency and selectivity.[6]

The 1,4'-Bipiperidine Core and Potential Therapeutic Targets

The 1,4'-bipiperidine scaffold is a known structural element in medicinal chemistry.[7] Its presence suggests potential interactions with specific biological targets. For instance, analogs of 1,4'-bipiperidine have been explored as CCR5 antagonists, highlighting the potential for this core to be involved in protein-protein interactions.[4]

Hypothesized Biological Activities

Based on the aforementioned evidence, we can hypothesize that 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid may exhibit one or more of the following biological activities:

-

Enzyme Inhibition: Given the precedent of N-substituted piperidine-4-carboxylic acids as enzyme inhibitors, the target molecule could potentially inhibit enzymes such as steroid-5alpha-reductase or other enzymes where a carboxylic acid moiety can interact with the active site.

-

Receptor Modulation: The 1,4'-bipiperidine core suggests a potential for interaction with G-protein coupled receptors (GPCRs), such as chemokine receptors (e.g., CCR5).

-

Antimicrobial Activity: The piperidine framework is a common feature in antimicrobial agents, and the novel combination of the two piperidine rings may confer activity against various pathogens.

Proposed In Vitro and In Vivo Evaluation: A Roadmap to Discovery

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following sections outline a series of in vitro and in vivo studies.

In Vitro Screening and Mechanistic Studies

A tiered approach to in vitro screening is recommended to efficiently identify the primary biological activity of the compound.

Initial Broad-Spectrum Screening:

| Assay Type | Rationale |

| Enzyme Inhibition Panel | To identify potential enzymatic targets. This should include enzymes like steroid-5alpha-reductase, as well as a broader panel of proteases, kinases, and other therapeutically relevant enzymes. |

| GPCR Binding Panel | To determine if the compound interacts with a range of common GPCRs, with a particular focus on chemokine receptors like CCR5. |

| Antimicrobial Susceptibility Testing | To assess activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. |

| Cytotoxicity Assay | To evaluate the general toxicity of the compound against various human cell lines (e.g., HepG2, HEK293) to establish a therapeutic window. |

Workflow for Initial In Vitro Screening:

Caption: A tiered workflow for the initial in vitro evaluation of the target compound.

Secondary Mechanistic Studies (Based on Primary Hits):

-

If Enzyme Inhibition is Observed:

-

Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies.

-

Assess the selectivity of the inhibitor against related enzymes.

-

-

If GPCR Binding is Detected:

-

Perform functional assays (e.g., calcium mobilization, cAMP accumulation) to determine if the compound is an agonist, antagonist, or allosteric modulator.

-

Evaluate binding affinity (Kᵢ) through radioligand binding assays.

-

-

If Antimicrobial Activity is Confirmed:

-

Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

-

Investigate the mechanism of action (e.g., cell wall synthesis inhibition, protein synthesis inhibition).

-

In Vivo Pharmacokinetic and Efficacy Studies

Should promising in vitro activity be identified, the next logical step is to assess the compound's properties in a living system.

Pharmacokinetic (PK) Profiling:

-

Administration: The compound would be administered to a suitable animal model (e.g., mice or rats) via relevant routes (e.g., intravenous, oral).

-

Sample Collection: Blood samples would be collected at various time points.

-

Analysis: The concentration of the compound in plasma would be determined using LC-MS/MS.

-

Key Parameters to Determine:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t₁/₂)

-

Oral bioavailability (%F)

-

In Vivo Efficacy Models:

The choice of the in vivo model will be dictated by the confirmed in vitro activity.

-

For Enzyme Inhibitors (e.g., 5α-reductase): A testosterone-induced benign prostatic hyperplasia model in rats could be employed to assess the compound's ability to reduce prostate size.[6]

-

For GPCR Modulators (e.g., CCR5 antagonists): An HIV-1 infection model in humanized mice could be utilized to evaluate the compound's ability to prevent viral entry.

-

For Antimicrobial Agents: A murine infection model (e.g., sepsis, thigh infection) with the relevant pathogen would be used to assess the compound's ability to reduce bacterial/fungal burden and improve survival.

Potential Therapeutic Applications and Future Directions

The unique structure of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid positions it as a candidate for several therapeutic areas. Based on the analysis of its structural analogs, potential applications could include:

-

Oncology: As a potential enzyme inhibitor, it could be explored for the treatment of hormone-dependent cancers.

-

Infectious Diseases: Its potential antimicrobial or antiviral properties make it a candidate for the development of new anti-infective agents.

-

Inflammatory Diseases: Modulation of chemokine receptors could have implications for the treatment of inflammatory and autoimmune disorders.

The future research direction for this molecule is clear: synthesis followed by a systematic and rigorous biological evaluation as outlined in this guide. The data generated from these studies will be crucial in determining the true therapeutic potential of this novel chemical entity.

Conclusion

While 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid remains a molecule without a documented biological profile, a thorough examination of its constituent parts and related compounds provides a strong rationale for its investigation. The proposed synthetic route is feasible, and the outlined experimental cascade offers a clear path to elucidating its pharmacological properties. The exploration of such novel chemical matter is the cornerstone of innovation in drug discovery, and this compound represents an intriguing and worthy candidate for further research.

References

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubMed. Biological activity of 1,4-dihydropyridine derivatives. [Link]

-

MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

PubChem. 1,4'-Bipiperidine. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

-

PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]

-

ResearchGate. Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

MDPI. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. [Link]

-

ResearchGate. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]

-

MDPI. Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. [Link]

-

MDPI. On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. [Link]

-

ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid Derivatives

Abstract

The 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive overview of the discovery process for derivatives of this core, intended for researchers, scientists, and drug development professionals. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, with a particular focus on their modulation of opioid receptors and their potential in the treatment of neurodegenerative diseases. This document is structured to provide not only procedural details but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug discovery cascade for this promising class of molecules.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals, particularly those active in the central nervous system. Its prevalence can be attributed to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which facilitates interactions with biological targets, and its conformational flexibility, which allows for optimal binding to receptor pockets. The specific scaffold of 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid combines several key features: the N-methylpiperidine moiety, which can influence basicity and receptor interactions, and the piperidine-4-carboxylic acid core, which provides a versatile handle for chemical modification to explore structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated for a range of biological activities, with notable attention on their potential as modulators of opioid receptors for pain management and their neuroprotective properties in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. This guide will explore the journey from initial scaffold design to the identification of lead compounds with therapeutic potential.

Synthetic Strategies for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic Acid Derivatives

The synthesis of a library of derivatives is a cornerstone of any drug discovery campaign. The following sections outline a robust and adaptable synthetic workflow for the preparation of 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid amides.

Synthesis of the Core Scaffold: 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

The initial step involves the synthesis of the core carboxylic acid. A common and efficient method is the reductive amination of N-Boc-piperidin-4-one with 1-methyl-4-aminopiperidine, followed by deprotection and subsequent carboxylation. A detailed protocol is provided below.

Experimental Protocol: Synthesis of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

-

Reductive Amination:

-

To a solution of N-Boc-piperidin-4-one (1.0 eq) and 1-methyl-4-aminopiperidine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the crude Boc-protected intermediate in a solution of hydrochloric acid (HCl) in a solvent like methanol or dioxane (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature for 2-4 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude diamine hydrochloride salt.

-

-

Carboxylation:

-

The synthesis of the carboxylic acid from the corresponding piperidine can be achieved through various methods, including Grignard reaction with carbon dioxide or through a nitrile intermediate followed by hydrolysis. For the purpose of this guide, we will focus on the amide derivatives, which are more commonly explored in early drug discovery. The carboxylic acid can be generated from a corresponding ester precursor. A synthetic route to a related ester, methyl 1-methylpiperidine-4-carboxylate, involves the reaction of 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol[1][2].

-

Amide Library Synthesis

With the core amine in hand, a diverse library of amide derivatives can be readily synthesized via standard amide coupling reactions.

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of the crude 1-(1-methylpiperidin-4-yl)piperidine hydrochloride salt (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or DCM, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Diagram: Synthetic Workflow for Amide Derivatives

Caption: Key structural features for SAR exploration.

Signaling Pathways and Mechanism of Action

Understanding the downstream signaling pathways modulated by these compounds is essential for elucidating their mechanism of action.

Opioid Receptor Signaling:

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, µ-opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Diagram: µ-Opioid Receptor Signaling Cascade

Caption: Simplified µ-opioid receptor signaling cascade.

Conclusion and Future Directions

The 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid scaffold provides a fertile ground for the discovery of novel CNS-active agents. The synthetic routes outlined in this guide are amenable to the generation of large, diverse libraries for high-throughput screening. The biological evaluation protocols provide a clear path to characterizing the pharmacological profile of these derivatives.

Future work in this area should focus on:

-

Optimization of ADME Properties: Fine-tuning the scaffold to improve metabolic stability, bioavailability, and blood-brain barrier penetration.

-

In Vivo Efficacy Studies: Progressing lead compounds into animal models of pain and neurodegenerative diseases to establish in vivo efficacy.

-

Elucidation of Off-Target Effects: Comprehensive profiling to identify and mitigate potential off-target activities.

By systematically applying the principles and protocols detailed in this guide, researchers can effectively explore the therapeutic potential of this promising class of compounds and contribute to the development of next-generation CNS therapies.

References

-

PubMed. (n.d.). In vitro opioid receptor assays. [Link]

-

DTIC. (2017). In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. [Link]

-

National Center for Biotechnology Information. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

-

ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. [Link]

-

Thieme. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

PubMed. (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [Link]

-

National Center for Biotechnology Information. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

STOP HIV/AIDS. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

-

Pain Physician. (n.d.). Opioid Pharmacology. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data.

Introduction: The Structural Significance of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

The molecule 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid features a scaffold of two interconnected piperidine rings, a common motif in many biologically active compounds.[1] The presence of a tertiary amine (the N-methyl group) and a carboxylic acid functionality adds to its chemical complexity and potential for diverse biological interactions. Accurate structural confirmation and purity assessment are paramount in any research or development context, making proficiency in interpreting its spectroscopic data essential.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, both ¹H and ¹³C NMR are indispensable for unambiguous structure verification.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this molecule is expected to be complex due to the presence of multiple, often overlapping, signals from the two piperidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the carboxylic acid group.

Key Expected Resonances:

-

N-CH₃ Protons: A singlet corresponding to the three protons of the methyl group on the nitrogen of the first piperidine ring. This signal is typically found in the upfield region, around 2.2-2.5 ppm.[2]

-

Piperidine Ring Protons: A series of multiplets in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen atoms (axial and equatorial) will be deshielded and appear further downfield. Protons on the carbon bearing the carboxylic acid will also be shifted downfield.

-

CH-N and CH-COOH Protons: The methine protons at the junction of the two rings and on the carbon bearing the carboxylic acid will likely appear as complex multiplets due to coupling with neighboring protons.

-

COOH Proton: A broad singlet that can appear over a wide chemical shift range (typically >10 ppm) and may exchange with deuterium in deuterated solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.3 | s | 3H |

| Piperidine CH₂ (adjacent to N) | ~2.8 - 3.2 | m | 8H |

| Piperidine CH | ~2.5 - 2.9 | m | 2H |

| Piperidine CH₂ | ~1.6 - 2.2 | m | 8H |

| COOH | >10 | br s | 1H |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the molecule's structure, several distinct carbon signals are expected.

Key Expected Resonances:

-

Carboxylic Acid Carbonyl (C=O): This will be the most downfield signal, typically appearing above 170 ppm.

-

Piperidine Carbons: The carbons of the piperidine rings will resonate in the range of 25-60 ppm. Carbons directly attached to nitrogen will be in the lower field portion of this range.[3][4]

-

N-CH₃ Carbon: The carbon of the N-methyl group will appear in the upfield region, typically around 45-50 ppm.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| C-N (Piperidine) | ~50 - 60 |

| C-COOH (Piperidine) | ~40 - 45 |

| Piperidine CH₂ | ~25 - 35 |

| N-CH₃ | ~47 |

Note: A ¹³C NMR spectrum for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid is noted as available in SpectraBase, which can be consulted for experimental data.[5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon signals (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for gaining structural information through fragmentation analysis.[6]

Expected Mass and Fragmentation Patterns

For 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid (Molecular Formula: C₁₂H₂₂N₂O₂), the expected exact mass can be calculated. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺ in positive ion mode.

Molecular Weight: 226.32 g/mol

Expected [M+H]⁺: m/z 227.1754

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns. The fragmentation of piperidine derivatives is well-documented and often involves cleavages of the piperidine ring and reactions of its substituents.[7][8]

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway, leading to the formation of a stable iminium ion.[7] The loss of the largest substituent at the α-carbon is often preferred.

-

Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[9]

-

Loss of CO₂: From the carboxylic acid moiety, a loss of 44 Da can be expected.

-

Loss of H₂O: Neutral loss of water (18 Da) is also a common fragmentation pathway for molecules containing carboxylic acids.[6]

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Use an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the characteristic fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the parent and fragment ions.

-

Propose fragmentation pathways consistent with the observed product ions and known fragmentation mechanisms of piperidine derivatives.

-

Conclusion

The structural elucidation of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid relies on the synergistic application of NMR and MS techniques. This guide has provided a framework for understanding and predicting the spectroscopic data for this compound, along with detailed, field-proven protocols for data acquisition. By combining the insights from both ¹H and ¹³C NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure and purity of this important chemical entity.

References

-

Çavuş, M. S., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]

-

Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 967-975. [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Relevant portion of the experimental 1H NMR spectrum of 0.1 M.... [Link]

-

ProQuest. An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.. [Link]

-

SpectraBase. N-Methylpiperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

Sources

- 1. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The novel chemical entity 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid presents a unique scaffold derived from the well-established piperidine core, a privileged structure in medicinal chemistry. While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest a high probability of interaction with multiple, therapeutically relevant protein classes. This guide abandons a speculative approach, instead providing a rigorous, multi-stage framework for the systematic identification, validation, and characterization of its potential molecular targets. We outline a comprehensive workflow that begins with robust in silico hypothesis generation and progresses through a hierarchical series of biochemical and cell-based assays. This document serves as a strategic and practical manual for research teams seeking to elucidate the mechanism of action and unlock the therapeutic potential of this promising compound.

The Strategic Imperative: From Novel Compound to Validated Target

In modern drug discovery, the journey of a new chemical entity (NCE) is one of progressive de-risking. For a compound like 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid, which lacks an established biological profile, the primary and most critical task is the identification of its molecular target(s). An unguided, purely phenotypic screening approach can be resource-intensive and may fail to uncover the precise mechanism of action (MoA), which is essential for regulatory approval and clinical success.

The strategy detailed herein is built on a foundation of predictive science coupled with empirical validation.[1][2][3] We will first leverage the compound's structure to build a set of high-probability hypotheses, then systematically test these hypotheses with a suite of industry-standard experimental protocols. This self-validating workflow ensures that resources are directed efficiently toward the most promising biological pathways.

Figure 1: Overall Target Identification and Validation Workflow.

Phase 1: In Silico Target Prediction - The Hypothesis Generation Engine

Without prior experimental data, computational modeling is the most logical and cost-effective first step.[4][5] These methods analyze the compound's 2D and 3D structures to predict its likely biological targets, guiding the subsequent experimental design.[6][7]

2.1 Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules often have similar biological activities. We will compare our compound to vast databases of molecules with known targets.

-

2.1.1 Chemical Similarity Searching: The compound's structure (represented as a chemical fingerprint) is used to query databases like ChEMBL. Hits with high similarity scores provide an initial list of potential targets.

-

2.1.2 Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target.[8][9][10][11][12] By building a pharmacophore model from our compound, we can screen for proteins that are known to bind ligands with a similar 3D-feature arrangement.

2.2 Structure-Based Virtual Screening

Here, we use the 3D structure of the compound to simulate its binding to a library of known protein structures.

-